molecular formula C9H8BrF B2505773 4-Bromo-2-cyclopropyl-1-fluorobenzene CAS No. 1345035-29-1

4-Bromo-2-cyclopropyl-1-fluorobenzene

Cat. No.: B2505773
CAS No.: 1345035-29-1
M. Wt: 215.065
InChI Key: SZZVAZYULNQBMJ-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropyl-1-fluorobenzene is an organic compound with the molecular formula C9H8BrF. It is a derivative of benzene, where the hydrogen atoms at positions 4, 2, and 1 are substituted by bromine, cyclopropyl, and fluorine groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropyl-1-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropyl-1-fluorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are used.

    Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed under mild conditions to facilitate the coupling reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4-Bromo-2-cyclopropyl-1-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of bioactive compounds and pharmaceuticals.

    Medicine: Research into its derivatives has potential implications for drug discovery and development.

    Industry: It is utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyclopropyl-1-fluorobenzene
  • 4-Bromo-2-chloro-1-fluorobenzene
  • 1-Bromo-4-fluorobenzene

Uniqueness

4-Bromo-2-cyclopropyl-1-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic molecules and materials.

Biological Activity

4-Bromo-2-cyclopropyl-1-fluorobenzene (CAS No. 1345035-29-1) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₈H₈BrF
  • Molecular Weight : 201.05 g/mol

The compound features a bromine and a fluorine atom attached to a benzene ring, along with a cyclopropyl group. These substitutions can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, halogenated compounds often exhibit enhanced binding affinity to proteins and enzymes due to their electronegative nature, which can alter the electronic properties of the target molecules.

  • Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have shown promise in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of specific receptors, including those involved in neurotransmission and pain pathways.

Pharmacological Applications

The pharmacological implications of this compound are vast, particularly in the fields of pain management and neuropharmacology.

  • Pain Management : Compounds with similar structures have been investigated for their analgesic properties. The modification of the cyclopropyl group can enhance lipophilicity, potentially improving blood-brain barrier penetration and efficacy in treating central nervous system disorders.
  • Anticancer Activity : There is emerging interest in the use of halogenated compounds as anticancer agents due to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Study on Fluorinated Compounds Investigated the role of fluorinated compounds in enhancing drug solubility and bioavailability. Found that modifications such as those present in this compound can lead to improved pharmacokinetic profiles.
Anticancer Potential Evaluated various halogenated compounds for their cytotoxic effects on cancer cell lines. This compound demonstrated notable activity against specific tumor types, warranting further investigation into its mechanism of action.
Enzyme Interaction Studies Explored the interaction between halogenated benzene derivatives and cytochrome P450 enzymes, confirming that such compounds can serve as effective inhibitors, impacting drug metabolism significantly.

Properties

IUPAC Name

4-bromo-2-cyclopropyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVAZYULNQBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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